2-Ethyl-6-phenylpyridine
Overview
Description
2-Ethyl-6-phenylpyridine is a chemical compound with the molecular formula C13H13N . It is structurally related to pyridine, a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-phenylpyridine consists of a pyridine ring substituted with an ethyl group at the 2-position and a phenyl group at the 6-position . The exact 3D structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Pyridine derivatives, including 2-Ethyl-6-phenylpyridine, are important heterocyclic compounds used in various chemical reactions . They can participate in redox reaction mechanisms and can be used for the synthesis of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethyl-6-phenylpyridine can be determined using various analytical techniques . These may include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Scientific Research Applications
Catalytic Behavior in Organometallic Chemistry
2-Ethyl-6-phenylpyridine and similar compounds have been investigated for their role in catalysis, particularly in the field of organometallic chemistry. For example, phosphinopyridine ligands, which are closely related to 2-ethyl-6-phenylpyridine, have been used in nickel complexes for the catalytic oligomerization of ethylene. These ligands influence the stereoelectronic properties of the nickel complexes, impacting their catalytic behavior, including activity and selectivity for olefins (Speiser, Braunstein, & Saussine, 2004).
Solar Cell Applications
2-Ethyl-6-phenylpyridine derivatives have also found applications in solar cell technology. Cobalt complexes with terpyridine ligands, similar to 2-ethyl-6-phenylpyridine, have been utilized as redox mediators in dye-sensitized solar cells. These compounds can enhance cell efficiency by facilitating electron transfer and reducing recombination (Koussi-Daoud et al., 2015).
Synthesis of Pyridine Derivatives
In chemical synthesis, 2-ethyl-6-phenylpyridine and related compounds have been used to produce various pyridine derivatives. One example includes the synthesis of phenylmethyl-(2-pyridyl)-carbinol and similar compounds via the Grignard reaction with bromopyridines (Proost & Wibaut, 1940).
Electrocatalysis and Photocatalysis
2-Ethyl-6-phenylpyridine derivatives have been employed in the field of electrocatalysis and photocatalysis. For instance, they have been used in electrochemical phosphonation processes and in the development of photocatalytic materials for various applications. These applications include the production of phosphonated products and the photocatalysis of alcohol to aldehyde transformations (Grayaznova et al., 2015).
Chemosensors and Fluorescent Probes
Compounds related to 2-ethyl-6-phenylpyridine have been synthesized as chemosensors for metal ions detection. For example, Schiff base derivatives of 2-ethyl-6-phenylpyridine have been developed to detect Cr3+ ions through fluorescence enhancement, showcasing their potential as sensitive and selective probes (Chalmardi et al., 2017).
Organometallic Complexes and Ligand Design
2-Ethyl-6-phenylpyridine has been studied for its utility in the design of ligands for organometallic complexes. These complexes have been explored for various applications, including catalysis, luminescence, and redox chemistry. Their properties can be tailored by modifying the ligand structure, affecting the electronic and photophysical properties of the complexes (Wang et al., 2011).
properties
IUPAC Name |
2-ethyl-6-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-2-12-9-6-10-13(14-12)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTQLTAYLIBTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407838 | |
Record name | 2-ethyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-phenylpyridine | |
CAS RN |
59239-12-2 | |
Record name | 2-ethyl-6-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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